3-pyridinylmethyl 2H-chromene-3-carboxylate

Physicochemical profiling Drug-likeness Chromene ester SAR

3-Pyridinylmethyl 2H-chromene-3-carboxylate (CAS 338419-79-7) is a synthetic small-molecule chromene-3-carboxylate ester featuring a pyridin-3-ylmethyl substituent at the ester position. With a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol, it belongs to the 2H-chromene-3-carboxylate class, a scaffold patented by Shionogi & Co.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 338419-79-7
Cat. No. B3127580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyridinylmethyl 2H-chromene-3-carboxylate
CAS338419-79-7
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CN=CC=C3
InChIInChI=1S/C16H13NO3/c18-16(20-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)19-11-14/h1-9H,10-11H2
InChIKeyMZSCCHBEFJBMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinylmethyl 2H-chromene-3-carboxylate (CAS 338419-79-7): Procurement-Grade Overview of a Broadly Profiled Chromene-3-Carboxylate Scaffold


3-Pyridinylmethyl 2H-chromene-3-carboxylate (CAS 338419-79-7) is a synthetic small-molecule chromene-3-carboxylate ester featuring a pyridin-3-ylmethyl substituent at the ester position [1]. With a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol, it belongs to the 2H-chromene-3-carboxylate class, a scaffold patented by Shionogi & Co. as endothelin receptor antagonists with potential applications in cardiovascular and inflammatory disease research [2]. The compound has been registered in PubChem (CID 1475919) and screened across approximately 114 high-throughput screening (HTS) bioassays deposited in PubChem, spanning targets including GPCRs (mu-opioid, muscarinic M1), proteases (furin, ADAM17), and regulators of G-protein signaling (RGS4) [1]. It is cataloged under the MLSMR identifier MLS000692014 and is available from specialty chemical suppliers at a minimum purity of 95% .

Why In-Class Chromene-3-Carboxylate Esters Cannot Be Interchanged with 3-Pyridinylmethyl 2H-chromene-3-carboxylate (CAS 338419-79-7)


Although the 2H-chromene-3-carboxylate core is shared across numerous analogs, the ester substituent dictates critical molecular recognition properties that preclude simple interchange. 3-Pyridinylmethyl 2H-chromene-3-carboxylate bears a pyridin-3-ylmethyl ester — a heteroaromatic moiety containing a basic nitrogen (predicted pKₐ ~5.2 for the pyridine ring) capable of participating in hydrogen-bond acceptance, cation-π interactions, and pH-dependent protonation states that simple alkyl esters (e.g., methyl, ethyl) and benzyl esters lack [1]. By contrast, the closest commercially cataloged analogs — 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate (CAS 115227-92-4) and 3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate (CAS 338419-73-1) — introduce electron-donating methoxy substituents on the chromene benzene ring, altering both the electronic distribution of the chromene core and the lipophilicity profile (XLogP shift of approximately +0.3 to +0.5 units) . The unsubstituted 2H-chromene core of CAS 338419-79-7 thus occupies a distinct physicochemical space, with a computed XLogP3 of 2.3, zero hydrogen-bond donors, and four hydrogen-bond acceptors [1]. These differences translate to divergent solubility, permeability, and target-binding profiles, making generic substitution scientifically indefensible without explicit comparative bioactivity data.

Quantitative Differentiation Evidence for 3-Pyridinylmethyl 2H-chromene-3-carboxylate (CAS 338419-79-7) vs. Closest Analogs


Pyridin-3-ylmethyl Ester vs. Benzyl Ester: Computed Lipophilicity and Hydrogen-Bond Acceptor Differentiation

The pyridin-3-ylmethyl ester in CAS 338419-79-7 provides an additional hydrogen-bond acceptor (the pyridine nitrogen) compared to the benzyl ester analog (benzyl 2H-chromene-3-carboxylate), which carries only three H-bond acceptors from the ester and chromene oxygen atoms. The computed XLogP3 for CAS 338419-79-7 is 2.3, compared to an estimated XLogP of approximately 2.8–3.0 for the corresponding benzyl ester — a difference of approximately 0.5–0.7 log units attributable to the replacement of a hydrophobic phenyl ring with a pyridine ring [1]. This reduction in lipophilicity, combined with the additional H-bond acceptor, predicts measurably distinct solubility and permeability behavior in both in vitro ADME assays and cellular permeability models [2].

Physicochemical profiling Drug-likeness Chromene ester SAR

Unsubstituted 2H-Chromene Core vs. Methoxy-Substituted Analogs: Electronic and Steric Differentiation

CAS 338419-79-7 bears no substituent on the 2H-chromene benzene ring, distinguishing it from the closely related 6-methoxy (CAS 115227-92-4) and 8-methoxy (CAS 338419-73-1) analogs. The methoxy group is an electron-donating substituent that increases the electron density of the aromatic ring (Hammett σₚ = −0.27 for OCH₃) and alters the reactivity of the chromene double bond [1]. This electronic perturbation can measurably shift the oxidation potential of the chromene core and modulate interactions with enzymatic targets such as cytochrome P450 isoforms [2]. The unsubstituted core of CAS 338419-79-7 therefore represents the baseline electronic state of the 2H-chromene-3-carboxylate scaffold, making it the most appropriate choice for systematic SAR studies where electronic effects must be deconvoluted from steric contributions.

Structure-activity relationship Chromene SAR Electronic effects

Broad HTS Profiling Footprint: 114 PubChem Bioassay Screenings vs. Sparsely Profiled Analogs

CAS 338419-79-7 has been submitted to and tested in approximately 114 discrete PubChem bioassays spanning diverse target classes, including GPCRs (mu-opioid receptor [OPRM1], muscarinic acetylcholine receptor M1 [CHRM1]), proteases (furin, ADAM17), regulators of G-protein signaling (RGS4), fatty-acid CoA ligase (FadD28), and the unfolded protein response (UPR) pathway, as well as sialate O-acetylesterase (SIAE) . By contrast, the 6-methoxy and 8-methoxy analogs (CAS 115227-92-4 and CAS 338419-73-1) have no publicly indexed bioassay records in PubChem, representing a screening gap of over 100 assays [1]. This extensive HTS footprint provides a pre-existing activity profile that can be mined for selectivity and promiscuity trends, significantly reducing the upfront screening burden for researchers initiating target-focused or phenotypic discovery programs.

High-throughput screening Bioassay profiling Polypharmacology

Endothelin Receptor Antagonist Class Membership: Scaffold-Level Pharmacological Relevance

The 2H-chromene-3-carboxylate scaffold is the subject of U.S. Patent 6,218,427 (Shionogi & Co., 2001), which claims chromene-3-carboxylate derivatives as endothelin receptor antagonists for cardiovascular indications including hypertension, pulmonary hypertension, and atherosclerosis [1]. While the specific compound CAS 338419-79-7 is not among the explicitly exemplified compounds in the patent, its core scaffold places it firmly within the claimed generic structure (Formula I) where R⁵ is optionally substituted heterocyclic — a definition encompassing the pyridin-3-ylmethyl moiety [1]. The endothelin receptor antagonist pharmacophore within this series has been further validated through the development of S-1255, a (2-benzo[1,3]dioxol-5-yl)-2H-chromene-3-carboxylic acid analog demonstrating ETA-selective antagonism [2]. This class-level pharmacological annotation provides a rational starting hypothesis for target-based screening that is absent for simple alkyl or benzyl ester chromene-3-carboxylates lacking the heterocyclic ester motif.

Endothelin receptor Cardiovascular pharmacology Patent SAR

Recommended Application Scenarios for 3-Pyridinylmethyl 2H-chromene-3-carboxylate (CAS 338419-79-7) Based on Available Evidence


Systematic Medicinal Chemistry SAR Campaigns Requiring an Unsubstituted Chromene Baseline

In structure-activity relationship (SAR) programs exploring the 2H-chromene-3-carboxylate scaffold, CAS 338419-79-7 serves as the essential unsubstituted baseline compound. Its lack of electron-donating or electron-withdrawing substituents on the chromene benzene ring (σₚ = 0) allows quantitative deconvolution of substituent electronic effects when activity is compared against methoxy-, halo-, or nitro-substituted analogs. This is critical for Free-Wilson or Hansch-type quantitative SAR analyses where additive substituent contributions must be independently assessed [1].

Target-Focused Screening Leveraging Pre-Existing PubChem HTS Activity Data

With approximately 114 PubChem bioassay records spanning GPCRs, proteases, and metabolic enzymes, CAS 338419-79-7 offers a rare opportunity to interrogate a pre-existing polypharmacology profile before committing to costly primary screening. Researchers investigating mu-opioid receptor modulation, muscarinic M1 agonism/positive allosteric modulation, furin inhibition, ADAM17 (TACE) inhibition, or regulators of G-protein signaling (RGS4) can mine these deposited datasets for activity and selectivity trends, enabling data-driven hit prioritization [1].

Endothelin Receptor Antagonist Probe Development Using the Pyridinylmethyl Ester Pharmacophore

Given the patent-validated role of the 2H-chromene-3-carboxylate scaffold as an endothelin receptor antagonist chemotype, CAS 338419-79-7 is a rational starting point for probe development programs targeting ETA or ETB receptors. The pyridin-3-ylmethyl ester moiety satisfies the patent's generic requirement for a heterocyclic R⁵ substituent while the unsubstituted chromene core allows subsequent systematic optimization of ring substituents (R¹–R⁴) to modulate potency, selectivity, and pharmacokinetic properties [1].

Physicochemical Property Benchmarking of Chromene Ester Libraries

The computed physicochemical profile of CAS 338419-79-7 (XLogP3 = 2.3, HBA = 4, HBD = 0, rotatable bonds = 4) establishes it as a reference compound for benchmarking the lipophilicity and hydrogen-bonding capacity of newly synthesized chromene-3-carboxylate analogs. Its intermediate lipophilicity and the presence of a titratable pyridine nitrogen (predicted pKₐ ~5.2) make it particularly useful for calibrating chromatographic hydrophobicity indices (CHI) and assessing the impact of structural modifications on logD₇.₄ in quality control and compound management workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-pyridinylmethyl 2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.